5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide
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Overview
Description
5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a unique combination of furan, thiophene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the furan-thiophene intermediate: This can be achieved through a cross-coupling reaction between a furan derivative and a thiophene derivative under palladium-catalyzed conditions.
Introduction of the hydroxyethyl group: The intermediate is then reacted with an appropriate hydroxyethylating agent, such as ethylene oxide, under basic conditions.
Sulfamoylation: The hydroxyethyl intermediate is treated with sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.
Benzamide formation: Finally, the compound is reacted with 2-methoxybenzoic acid or its derivatives under amide coupling conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, bromine.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine
The compound shows promise in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, it is explored for its potential use in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)thiophene derivatives: These compounds share the furan-thiophene core but lack the additional functional groups present in 5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide.
Sulfamoylbenzamides: These compounds contain the sulfamoylbenzamide moiety but do not have the furan-thiophene structure.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer a range of biological and electronic properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S2/c1-25-16-5-4-12(8-13(16)18(19)22)28(23,24)20-9-14(21)17-7-11(10-27-17)15-3-2-6-26-15/h2-8,10,14,20-21H,9H2,1H3,(H2,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPSJXMQJSXVRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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